molecular formula C21H19F3N4O2 B11081257 5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11081257
M. Wt: 416.4 g/mol
InChI Key: ZDLFYYFNVPLEMQ-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.

    Functionalization: Introduction of the 4-methoxyphenyl, 3-methylpent-1-yn-3-yl, and trifluoromethyl groups through various organic reactions such as alkylation, acylation, and halogenation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group.

    5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide enhances its lipophilicity and metabolic stability, making it potentially more effective in biological applications compared to similar compounds without this group.

Properties

Molecular Formula

C21H19F3N4O2

Molecular Weight

416.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H19F3N4O2/c1-5-20(3,6-2)26-19(29)16-12-18-25-15(13-7-9-14(30-4)10-8-13)11-17(21(22,23)24)28(18)27-16/h1,7-12H,6H2,2-4H3,(H,26,29)

InChI Key

ZDLFYYFNVPLEMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)OC)C(F)(F)F

Origin of Product

United States

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